molecular formula C17H19N3OS2 B6751419 (3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone

(3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone

Cat. No.: B6751419
M. Wt: 345.5 g/mol
InChI Key: PMLBQZWQZYHTSN-UHFFFAOYSA-N
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Description

(3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone is a complex organic compound that features a pyrazine ring substituted with a benzylsulfanyl group and a thiazepane ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the benzylsulfanyl group through a nucleophilic substitution reaction. The thiazepane ring can be synthesized separately and then coupled to the pyrazine derivative using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group could play a role in binding to the active site of an enzyme, while the thiazepane ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone: can be compared to other pyrazine derivatives with different substituents, such as:

Uniqueness

The presence of the thiazepane ring in this compound distinguishes it from other similar compounds. This ring structure may confer unique properties, such as increased stability or specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3-benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS2/c21-17(20-9-4-11-22-12-10-20)15-16(19-8-7-18-15)23-13-14-5-2-1-3-6-14/h1-3,5-8H,4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLBQZWQZYHTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)C(=O)C2=NC=CN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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